molecular formula C25H27ClN2O4 B11198739 9'-Chloro-3'-(2,3-dimethylphenyl)-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

9'-Chloro-3'-(2,3-dimethylphenyl)-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

Cat. No.: B11198739
M. Wt: 454.9 g/mol
InChI Key: PZBSRCJXVGIVDO-UHFFFAOYSA-N
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Description

9’-Chloro-3’-(2,3-dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Chloro-3’-(2,3-dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9’-Chloro-3’-(2,3-dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

9’-Chloro-3’-(2,3-dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound for studying cellular processes.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 9’-Chloro-3’-(2,3-dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9’-Chloro-3’-(2,3-dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione apart is its spiro structure, which can impart unique chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable.

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

9'-chloro-3'-(2,3-dimethylphenyl)-2,2-dimethylspiro[1,3-dioxane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C25H27ClN2O4/c1-15-6-5-7-19(16(15)2)27-10-11-28-20-12-18(26)9-8-17(20)13-25(21(28)14-27)22(29)31-24(3,4)32-23(25)30/h5-9,12,21H,10-11,13-14H2,1-4H3

InChI Key

PZBSRCJXVGIVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=C3C=C(C=C5)Cl)C(=O)OC(OC4=O)(C)C)C

Origin of Product

United States

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